

Application Notes and Protocols for Antifungal Activity Testing of 1-Deacetylnimbolinin B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-DeacetyInimbolinin B, a limonoid derived from the neem tree (Azadirachta indica), belongs to a class of natural products known for a wide range of biological activities.[1][2] While neem extracts have demonstrated antifungal properties, the specific activity of isolated compounds like **1-DeacetyInimbolinin B** requires rigorous investigation.[3][4] These application notes provide detailed protocols for evaluating the in vitro antifungal efficacy of **1-DeacetyInimbolinin B**. The methodologies are based on established standards for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.[5][6]

Data Presentation

Table 1: In Vitro Antifungal Activity of 1-Deacetylnimbolinin B (Hypothetical Data)

This table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of **1-DeacetyInimbolinin B** against various fungal pathogens. Data is presented as the mean ± standard deviation from three independent experiments.



Fungal Strain	MIC (μg/mL)	MFC (μg/mL)
Candida albicans ATCC 90028	16 ± 0	32 ± 0
Candida glabrata ATCC 90030	32 ± 0	64 ± 0
Cryptococcus neoformans ATCC 90112	8 ± 0	16 ± 0
Aspergillus fumigatus ATCC 204305	32 ± 0	>64
Aspergillus flavus ATCC 204304	16 ± 0	32 ± 0
Trichophyton rubrum ATCC 28188	8 ± 0	16 ± 0

Table 2: Synergistic Activity of 1-Deacetylnimbolinin B with Fluconazole against Candida albicans ATCC 90028 (Hypothetical Data)

This table presents the results of a checkerboard assay to determine the fractional inhibitory concentration (FIC) index, indicating synergistic, additive, indifferent, or antagonistic interactions.[7]

Compound	MIC Alone (μg/mL)	MIC in Combinatio n (µg/mL)	FIC	FIC Index (FICI)	Interpretati on
1- Deacetylnimb olinin B	16	4	0.25	0.5	Synergy
Fluconazole	4	1	0.25		

FIC Index (FICI) is calculated as the sum of the FICs of each compound. FICI \leq 0.5 indicates synergy, >0.5 to <4 indicates no interaction, and \geq 4 indicates antagonism.[7]



Experimental Protocols Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeasts and M38-A2 for filamentous fungi.[5]

Objective: To determine the lowest concentration of **1-DeacetyInimbolinin B** that inhibits the visible growth of a fungal pathogen.[8]

Materials:

- 1-Deacetylnimbolinin B
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- 96-well flat-bottom microtiter plates
- Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
- Sterile saline (0.85%)
- 0.5 McFarland standard
- Spectrophotometer or microplate reader
- Incubator

Protocol:

- Preparation of Stock Solution: Dissolve 1-Deacetylnimbolinin B in DMSO to a final concentration of 1280 μg/mL.
- Preparation of Microtiter Plates:



- Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve concentrations ranging from 0.25 to 128 µg/mL in the wells of a 96-well plate (100 µL per well).
- Include a drug-free well as a positive control for growth and a well with RPMI-1640 only as a negative (sterility) control.
- Inoculum Preparation:
 - Culture the fungal strain on SDA or PDA at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).[9]
 - For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5
 McFarland standard (~1-5 x 10^6 CFU/mL).[8]
 - For molds, gently scrape the surface of the agar with a sterile, wetted cotton swab.
 Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the conidial suspension to a 0.5 McFarland standard.
 - Dilute the standardized suspension in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.[8]
- Inoculation and Incubation: Add 100 μL of the prepared fungal inoculum to each well, bringing the final volume to 200 μL. Incubate the plate at 35°C for 24-48 hours.[8][9]
- MIC Determination: The MIC is the lowest concentration of **1-DeacetyInimbolinin B** that causes a significant inhibition of growth (typically ≥50% or complete visual inhibition) compared to the positive control.[6] This can be assessed visually or by reading the absorbance at 620 nm.[8]

Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of **1-DeacetyInimbolinin B** that results in fungal death.

Protocol:



- Following MIC determination, take 10 μ L aliquots from all wells showing no visible growth in the MIC assay.
- Spot-inoculate the aliquots onto SDA or PDA plates.
- Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.
- The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the agar plate.[10]

Checkerboard Microdilution Assay for Synergy Testing

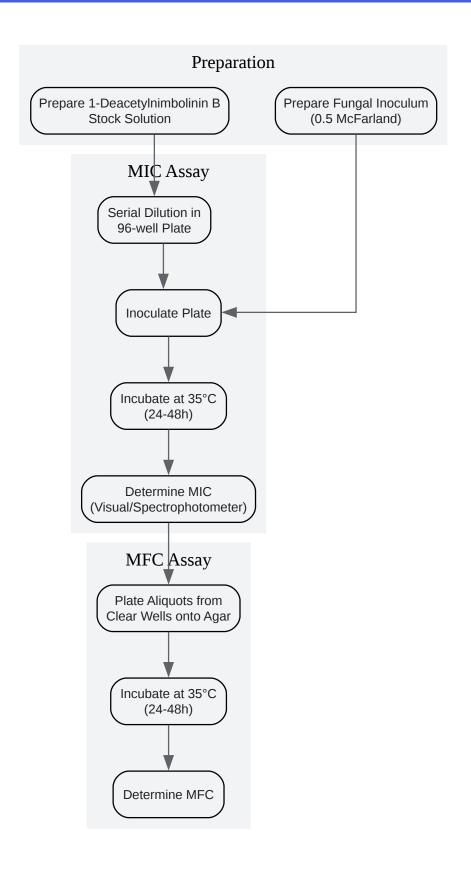
Objective: To evaluate the interaction between **1-Deacetylnimbolinin B** and a standard antifungal drug (e.g., fluconazole).

Protocol:

- Prepare serial dilutions of 1-Deacetylnimbolinin B horizontally and a second antifungal agent (e.g., fluconazole) vertically in a 96-well plate containing RPMI-1640 medium.[11]
- The final plate should contain various combinations of the two compounds.
- Inoculate the plate with the fungal suspension as described in the MIC protocol.
- Incubate and determine the MIC of each compound alone and in combination.
- Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the FIC Index (FICI) as described in the data presentation section.

Mandatory Visualizations Experimental Workflow Diagram



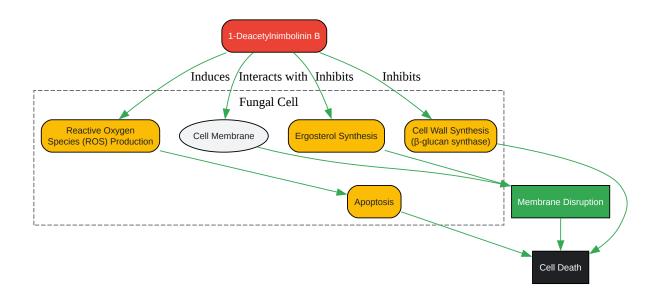


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Caption: Workflow for MIC and MFC determination of 1-Deacetylnimbolinin B.



Hypothetical Signaling Pathway of Antifungal Action



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